molecular formula C12H13F2NO B13522017 1-Benzoyl-4,4-difluoropiperidine

1-Benzoyl-4,4-difluoropiperidine

Cat. No.: B13522017
M. Wt: 225.23 g/mol
InChI Key: OWQUJDMBWUPDGK-UHFFFAOYSA-N
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Description

1-Benzoyl-4,4-difluoropiperidine is a heterocyclic organic compound with the molecular formula C12H14F2NO It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further substituted with two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4,4-difluoropiperidine can be synthesized through several methods. One common approach involves the reaction of 4,4-difluoropiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-Hydroxy-4,4-difluoropiperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzoyl-4,4-difluoropiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4,4-difluoropiperidine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    4,4-Difluoropiperidine: A structurally similar compound without the benzoyl group.

    1-Benzyl-4,4-difluoropiperidine: Similar structure but with a benzyl group instead of a benzoyl group.

Uniqueness: 1-Benzoyl-4,4-difluoropiperidine is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring high stability and specific binding interactions.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H13F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

OWQUJDMBWUPDGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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